5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole
Overview
Description
5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Scientific Research Applications
5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like alkyl halides, aryl halides, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indole derivatives .
Mechanism of Action
The mechanism of action of 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole: A simpler indole derivative with a bromine atom at the 5-position.
1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole: Lacks the bromine atom but retains the piperazine and pyridine moieties.
5-chloro-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-bromoindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O/c21-17-4-5-18-16(15-17)6-9-23(18)10-7-20(26)25-13-11-24(12-14-25)19-3-1-2-8-22-19/h1-6,8-9,15H,7,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCRACOUQYBDPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C=CC4=C3C=CC(=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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